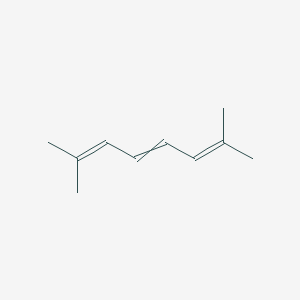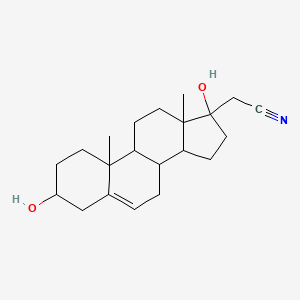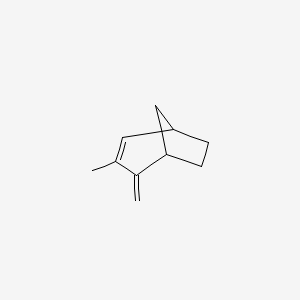![molecular formula C15H26N2O2Si B14670552 1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one) CAS No. 37843-04-2](/img/structure/B14670552.png)
1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) is a unique organosilicon compound characterized by the presence of both silicon and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) typically involves the reaction of azepan-2-one derivatives with ethenyl(methyl)silane under controlled conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum to facilitate the formation of the silicon-nitrogen bond. The reaction conditions usually include moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepan-2-one moiety is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to moderate heating.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, alcohols; conditionsorganic solvents, catalysts such as acids or bases, room temperature to moderate heating.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted azepan-2-one derivatives.
Applications De Recherche Scientifique
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems and tissue engineering.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) involves its interaction with specific molecular targets and pathways. The silicon-nitrogen bond in the compound can interact with various biological molecules, leading to changes in their structure and function. This interaction can modulate cellular processes, such as signal transduction and gene expression, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Ethyl(methyl)silanediyl]di(azepan-2-one): Similar structure but with an ethyl group instead of an ethenyl group.
1,1’-[Methyl(methyl)silanediyl]di(azepan-2-one): Similar structure but with a methyl group instead of an ethenyl group.
Uniqueness
1,1’-[Ethenyl(methyl)silanediyl]di(azepan-2-one) is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
37843-04-2 |
|---|---|
Formule moléculaire |
C15H26N2O2Si |
Poids moléculaire |
294.46 g/mol |
Nom IUPAC |
1-[ethenyl-methyl-(2-oxoazepan-1-yl)silyl]azepan-2-one |
InChI |
InChI=1S/C15H26N2O2Si/c1-3-20(2,16-12-8-4-6-10-14(16)18)17-13-9-5-7-11-15(17)19/h3H,1,4-13H2,2H3 |
Clé InChI |
BZGAYWZALKJABC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C=C)(N1CCCCCC1=O)N2CCCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14670476.png)


![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
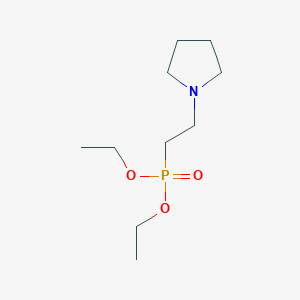
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
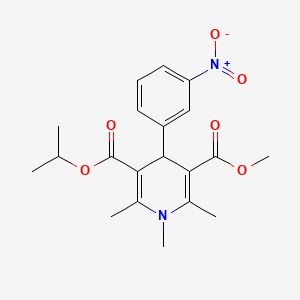

![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
